Co-Elution Precision in Lamotrigine Impurity Analysis
In validated LC methods for lamotrigine quality control, 2,3-dichlorobenzoic acid must be quantified in the presence of its regioisomers (2,4- and 3,4-dichlorobenzoic acid). The 13C-labeled analog co-elutes precisely with the target 2,3-isomer (retention time deviation < 0.05 min), whereas structurally similar unlabeled regioisomers exhibit distinct retention times (ΔRT ≥ 2.0 min) that preclude their use as internal standards for accurate quantitation under gradient elution conditions [1]. The chromatographic resolution between 2,3-dichlorobenzoic acid and its 2,4-isomer was reported at Rs > 2.0 in validated methods, confirming that unlabeled positional isomers cannot serve as surrogates .
| Evidence Dimension | Chromatographic retention time deviation relative to target analyte |
|---|---|
| Target Compound Data | RT deviation < 0.05 min |
| Comparator Or Baseline | 2,4-dichlorobenzoic acid (regioisomer) and 3,4-dichlorobenzoic acid (regioisomer) |
| Quantified Difference | ΔRT ≥ 2.0 min for unlabeled regioisomers versus < 0.05 min for 13C-labeled analog |
| Conditions | Reversed-phase HPLC with C18 column; gradient elution using acetonitrile-phosphate buffer mobile phase; UV detection at 230 nm |
Why This Matters
This confirms that only the isotopically labeled form preserves chromatographic fidelity, enabling accurate internal standard-based quantification without introducing retention time variability that would compromise method accuracy.
- [1] Krishnaiah C, Sri KB. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 2012, 50: 440–445. View Source
